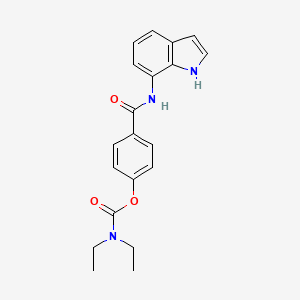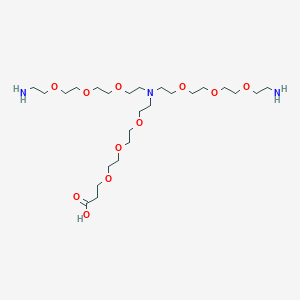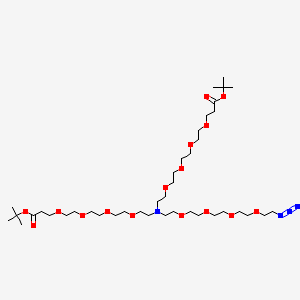
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)
Übersicht
Beschreibung
“N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” is a branched PEG derivative with a terminal azide group . It is not for therapeutic use .
Synthesis Analysis
This compound can be synthesized via Click Chemistry . The azide group enables PEGylation . The protected amine can be deprotected by acidic conditions, and the t-butyl protected carboxyl group can be deprotected under mild acidic conditions .Molecular Structure Analysis
The molecular formula of “N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” is C25H50N4O10 . It has a terminal azide group, Boc protected amine, and a terminal t-butyl ester .Chemical Reactions Analysis
The azide group in “N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” can react with alkyne such as BCN, DBCO through Click Chemistry . Boc and the t-butyl ester group can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of “N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” is 566.7 . and should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
PEGylation via Click Chemistry
“N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” is a branched PEG derivative with a terminal azide group . The azide group enables PEGylation via Click Chemistry . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .
Deprotection under Acidic Conditions
The compound has a Boc protected amine and a t-butyl protected carboxyl group . These protected groups can be deprotected under acidic conditions . This property is useful in various chemical synthesis processes where protection and deprotection of functional groups are required .
Drug Delivery Systems
The compound is used in the development of drug delivery systems . The PEGylation process can enhance the solubility and stability of therapeutic agents, reduce immunogenicity, and modify the pharmacokinetics and biodistribution, which can lead to improved therapeutic outcomes .
Bioconjugation
The azide group in the compound can react with BCN, DBCO, alkyne via Click Chemistry . This property makes it useful in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
Crosslinking Agent
Azido-PEG-t-butyl ester is used as a crosslinking agent in a variety of chemical and biological applications . Crosslinking agents are used to link large molecules together, which can alter the physical properties of the resultant material .
Synthesis of Branched PEG Derivatives
“N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” is used in the synthesis of branched PEG derivatives . Branched PEGs have unique properties that make them useful in a variety of applications, including drug delivery and protein and peptide modification .
Wirkmechanismus
Target of Action
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules with Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .
Mode of Action
The azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) reacts with Alkyne, BCN, or DBCO groups in target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction that is characterized by its specificity, efficiency, and versatility .
Biochemical Pathways
The formation of a stable triazole linkage between the azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) and Alkyne, BCN, or DBCO groups in target molecules can lead to changes in the biochemical pathways of these molecules . .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability
Result of Action
The result of the action of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) depends on the nature of the target molecules and the biochemical pathways they are involved in. The formation of a stable triazole linkage can potentially alter the function of the target molecules .
Action Environment
The action, efficacy, and stability of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) can be influenced by various environmental factors. For instance, the compound’s reactivity with Alkyne, BCN, or DBCO groups can be affected by the pH and temperature of the environment . Additionally, the compound’s hydrophilic PEG spacer can increase its solubility in aqueous media , which could influence its action in different biological environments.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78N4O16/c1-39(2,3)59-37(45)7-13-47-19-25-53-31-34-56-28-22-50-16-10-44(12-18-52-24-30-58-36-33-55-27-21-49-15-9-42-43-41)11-17-51-23-29-57-35-32-54-26-20-48-14-8-38(46)60-40(4,5)6/h7-36H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDLRHGVQBJFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)
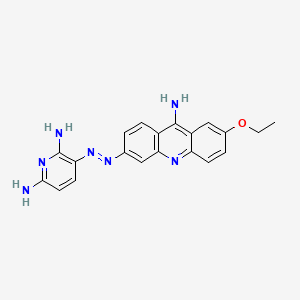

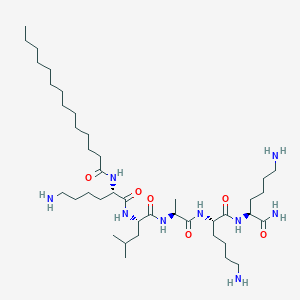
![5-Hydroxy-2,2,6,6-tetramethyl-4-[2-methyl-1-[2,4,6-trihydroxy-3-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione](/img/structure/B609383.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)
![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)

